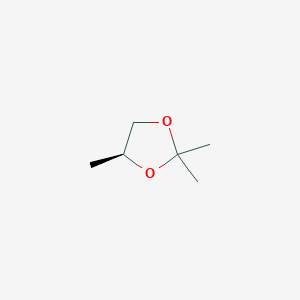2,2,4beta-Trimethyl-1,3-dioxolane
CAS No.:
Cat. No.: VC13834868
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (4S)-2,2,4-trimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3/t5-/m0/s1 |
| Standard InChI Key | ALTFLAPROMVXNX-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@H]1COC(O1)(C)C |
| Canonical SMILES | CC1COC(O1)(C)C |
Introduction
Chemical Identification and Structural Analysis
Molecular and Structural Characteristics
The compound’s IUPAC name, 2,2,4-trimethyl-1,3-dioxolane, reflects its substitution pattern: two methyl groups at the 2-position and one methyl group at the 4-position of the dioxolane ring (Figure 1). Key identifiers include:
The dioxolane ring adopts a puckered conformation, with bond angles and lengths consistent with typical ketal geometries. Computational models predict a dipole moment of , reflecting moderate polarity due to oxygen’s electronegativity .
Infrared (IR) Spectrum
The IR spectrum (NIST WebBook) reveals characteristic absorptions at:
Mass Spectrum
Electron ionization mass spectrometry shows a base peak at (likely ) and a molecular ion peak at , consistent with its molecular weight .
Synthesis and Reactivity
Synthetic Pathways
2,2,4-Trimethyl-1,3-dioxolane is synthesized via acid-catalyzed ketalization reactions. A documented method involves the condensation of glycerol with acetone under dehydrating conditions :
This exothermic reaction () proceeds efficiently in the liquid phase with sulfuric acid as a catalyst .
Reactivity Profile
As a ketal, the compound exhibits stability under basic conditions but undergoes hydrolysis in acidic media to regenerate the parent ketone (acetone) and diol (glycerol). Its electron-rich oxygen atoms make it susceptible to electrophilic attacks, though detailed mechanistic studies remain sparse .
Physical and Chemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Boiling Point | Estimated (EPI Suite) | |
| Density | Predicted | |
| LogP (Octanol-Water) | 0.95 | ALogPS |
| Water Solubility | Calculated |
The compound’s hydrophobicity () suggests moderate lipid solubility, aligning with its potential use in flavor encapsulation .
Applications and Industrial Relevance
While industrial applications are underexplored, the compound’s earthy, green, and potato-like odor (HMDB) positions it as a candidate for flavor and fragrance formulations . Its stability as a ketal also makes it a potential protecting group in organic synthesis, though no peer-reviewed applications have been documented.
Recent Research and Knowledge Gaps
Despite its structural interest, the compound has seen minimal research since 2018 . Key gaps include:
-
Kinetic Studies: Reaction rates under varying catalytic conditions.
-
Toxicokinetics: Absorption, distribution, and metabolism in biological systems.
-
Applications: Systematic exploration in materials science or green chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume